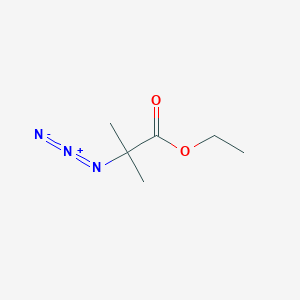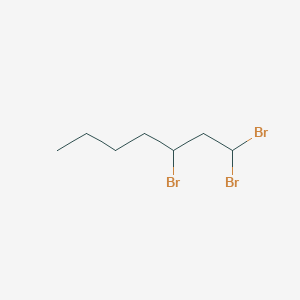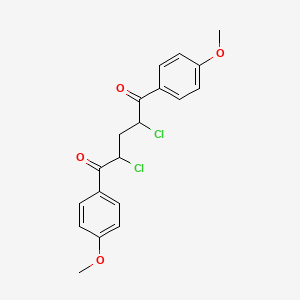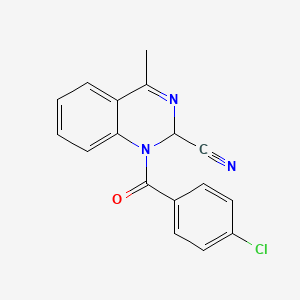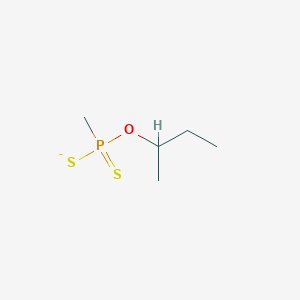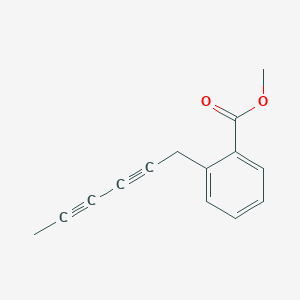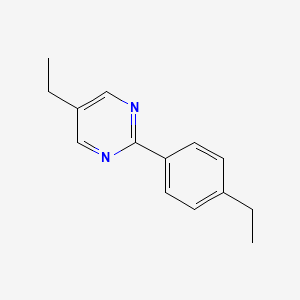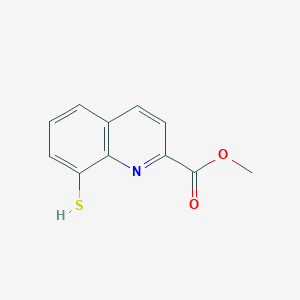
Methyl 8-sulfanylquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-sulfanylquinoline-2-carboxylate is a quinoline derivative with a sulfanyl group at the 8th position and a carboxylate ester at the 2nd position Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-sulfanylquinoline-2-carboxylate typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 8-sulfanylquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution: The carboxylate ester can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Ammonia, alcohols, amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
Methyl 8-sulfanylquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 8-sulfanylquinoline-2-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The quinoline scaffold can intercalate with DNA, disrupting replication and transcription processes . These interactions can lead to the compound’s antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Methyl 8-hydroxyquinoline-2-carboxylate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Xanthurenic acid: A quinoline derivative with hydroxyl and carboxyl groups.
Quinolobactin: A quinoline derivative with a methoxy group and carboxyl group.
Uniqueness: Methyl 8-sulfanylquinoline-2-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl and methoxy analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
95613-72-2 |
|---|---|
Fórmula molecular |
C11H9NO2S |
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
methyl 8-sulfanylquinoline-2-carboxylate |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)8-6-5-7-3-2-4-9(15)10(7)12-8/h2-6,15H,1H3 |
Clave InChI |
YBHIJMJKNZDSPX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=C(C=CC=C2S)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


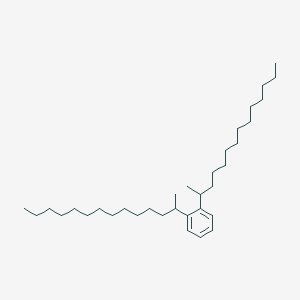
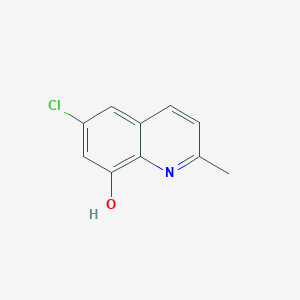
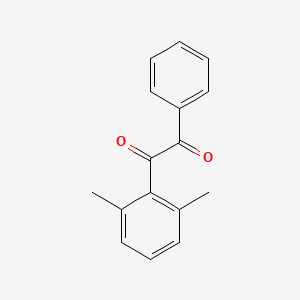
![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)


![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)
